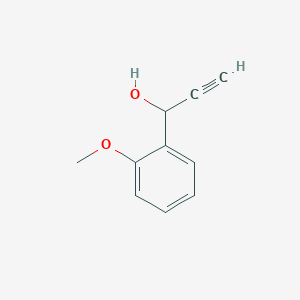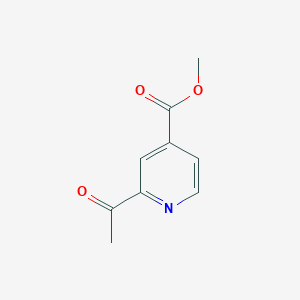
Methyl 2-acetylisonicotinate
Overview
Description
Methyl 2-acetylisonicotinate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of an acetyl group at the second position of the pyridine ring. This compound is commonly used as a pharmaceutical intermediate and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetylisonicotinate can be synthesized through the reaction of isonicotinic acid with acetyl chloride under basic conditions . The reaction typically involves the following steps:
Deprotonation: Isonicotinic acid is deprotonated using a base such as sodium hydroxide.
Acetylation: The deprotonated isonicotinic acid reacts with acetyl chloride to form this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetylisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-carboxyisonicotinic acid.
Reduction: Formation of 2-hydroxyisonicotinic acid methyl ester.
Substitution: Formation of various substituted isonicotinic acid derivatives.
Scientific Research Applications
Methyl 2-acetylisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetylisonicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in metabolic processes, such as acetyltransferases and dehydrogenases.
Comparison with Similar Compounds
Methyl 2-acetylisonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the acetyl group at the second position.
Ethyl 2-acetylisonicotinate: This compound has an ethyl ester group instead of a methyl ester group, resulting in slightly different chemical properties.
2-Acetylisonicotinic acid: This compound lacks the ester group, making it more polar and less lipophilic compared to this compound.
The uniqueness of this compound lies in its specific acetylation pattern and ester functionality, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-acetylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFTQQVEGRJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468860 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138715-82-9 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
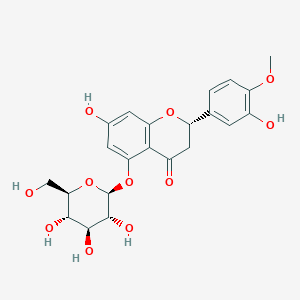


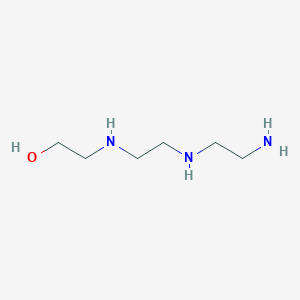
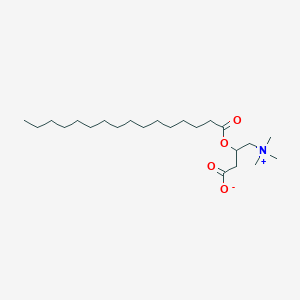


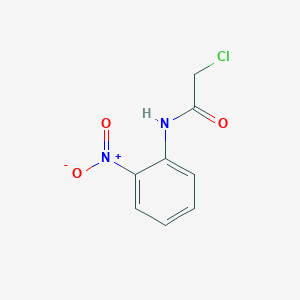
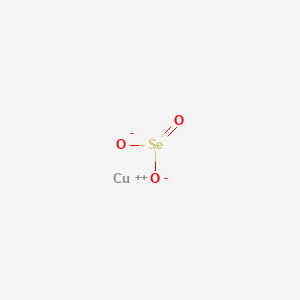
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
